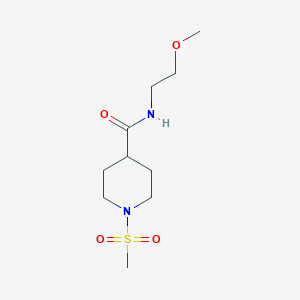

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Overview

Description

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use in cancer treatment and other therapeutic applications.

Scientific Research Applications

Thermosensitive Material Development

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide: has been utilized in the development of thermosensitive copolymers. These polymers exhibit sharp thermal transitions, which are highly valuable in creating materials that respond to temperature changes . Such materials have potential applications in smart textiles, environmentally responsive coatings, and drug delivery systems where controlled release is triggered by temperature.

Bioinert Surface Engineering

The compound has shown promise in enhancing the bioinert properties of polymeric blend films. Specifically, it contributes to the suppression of platelet adhesion, making it an excellent candidate for blood-compatible materials . This application is particularly relevant in the design of medical devices and implants that require minimized interaction with blood to prevent clotting and inflammatory responses.

Nanogel Synthesis

In the field of nanotechnology, N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide plays a role in the synthesis of nanogels via RAFT dispersion polymerization . These nanogels can be engineered to respond to external stimuli such as temperature and pH, making them suitable for targeted drug delivery and diagnostic applications.

Polymer-Water Interface Characterization

The compound’s unique structure aids in the characterization of polymer-water interfaces. This is crucial for understanding the hydration layers and dynamics of polymers when exposed to aqueous environments . Such insights are valuable in the development of hydrogels and other hydrated polymer systems used in biomedical applications.

Blood Compatibility Studies

Research involving N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has contributed to the study of blood compatibility in polymers. By altering the interfacial structure of polymers, it helps in creating surfaces that resist protein adsorption and platelet adhesion, which is vital for blood-contacting applications .

Interfacial Structure Analysis

The compound is instrumental in the analysis of interfacial structures, particularly in understanding the orientation of polymer segments at interfaces. This knowledge is applied in the creation of surfaces with specific properties, such as hydrophobicity or hydrophilicity, which are important in various industrial and biomedical coatings .

Mechanism of Action

Target of Action

It is known that 2′-o-methyl- and 2′-o-(2-methoxyethyl)-rna are synthesized by an archaeal dna polymerase .

Mode of Action

The compound’s mode of action involves a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase . This gate controls the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers .

Biochemical Pathways

The compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers . These oligomers are used in several approved nucleic acid therapeutics .

Pharmacokinetics

The compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers , which are used in several approved nucleic acid therapeutics .

Result of Action

The result of the compound’s action is the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers are used in several approved nucleic acid therapeutics . The synthesis of these oligomers has enabled the discovery of RNA endonuclease catalysts entirely composed of 2′OMe-RNA (2′OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

properties

IUPAC Name |

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-16-8-5-11-10(13)9-3-6-12(7-4-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEICCLVWWBGFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4070923.png)

![4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4070924.png)

![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070928.png)

![(4-ethoxyphenyl){2-[(3-fluorobenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4070933.png)

![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4070941.png)

![N~2~-(mesitylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4070942.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070960.png)

![benzyl 3-(3-methylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070966.png)

![N-(4-{[3-(ethylsulfinyl)propanoyl]amino}phenyl)-5-methyl-2-furamide](/img/structure/B4070969.png)

![1-(3-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4070970.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4070997.png)